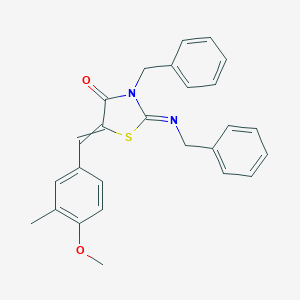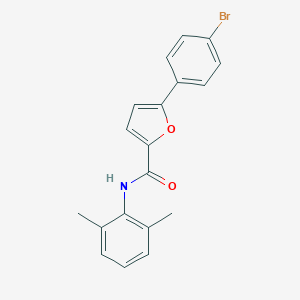![molecular formula C17H17NO2S2 B327269 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is a derivative of benzothiazole, characterized by the presence of an ethoxy-phenoxy group and an ethylsulfanyl linkage. Its molecular formula is C17H17NO3S, and it has a molecular weight of 315.4 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves a series of chemical reactions. The process typically begins with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 4-ethoxyphenol and sodium hydride to produce 2-(4-ethoxyphenoxy)benzoic acid. The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The ethoxy-phenoxy and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it an interesting subject for further research in synthetic chemistry and material science.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that the compound may have anticancer properties by inhibiting the growth of cancer cells.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, its ability to inhibit acetylcholinesterase suggests a potential mechanism for treating neurodegenerative diseases like Alzheimer’s.
Comparaison Avec Des Composés Similaires
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-[2-(4-Hydroxy-phenoxy)-ethylsulfanyl]-benzothiazole: Contains a hydroxy group, which may alter its reactivity and biological activity.
2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-benzothiazole: The presence of a chloro group can significantly impact its chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17NO2S2 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NO2S2/c1-2-19-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)22-17/h3-10H,2,11-12H2,1H3 |
Clé InChI |
KTSFHQHWIHOTLC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B327187.png)
![1-(4-Fluorophenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327191.png)
![4-{4-[Isopentyl(methyl)amino]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B327192.png)
![N'~1~,N'~2~-bis{4-[isopentyl(methyl)amino]benzylidene}ethanedihydrazide](/img/structure/B327193.png)
![isopropyl 4-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B327194.png)

![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B327199.png)
![2,4-Dianilino-6-{2-[4-(dimethylamino)phenyl]vinyl}-5-nitropyrimidine](/img/structure/B327200.png)
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B327204.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327205.png)


![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327210.png)
